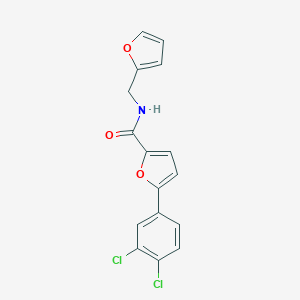
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action. The purpose of
作用機序
The mechanism of action of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in disease progression. For example, the compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer progression. Additionally, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide vary depending on the disease being studied. In cancer, the compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In Alzheimer's disease, the compound has been shown to reduce amyloid beta accumulation and improve cognitive function. In diabetes, the compound has been shown to improve glucose uptake and insulin sensitivity.
実験室実験の利点と制限
One advantage of using 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its unique chemical structure, which allows for selective inhibition of certain enzymes and proteins. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of using the compound in lab experiments is its toxicity, which can limit its use in certain cell lines and animal models.
将来の方向性
There are several future directions for the study of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of the compound for use as therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
合成法
The synthesis of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using column chromatography. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has shown promising results in preclinical studies, demonstrating anti-tumor activity, neuroprotective effects, and the ability to regulate glucose metabolism.
特性
分子式 |
C14H16N2O4S |
|---|---|
分子量 |
308.35 g/mol |
IUPAC名 |
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-5-6-13(20-2)14(8-12)21(17,18)16-10-11-4-3-7-15-9-11/h3-9,16H,10H2,1-2H3 |
InChIキー |
UUHJCHSJELZSTD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)


![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)